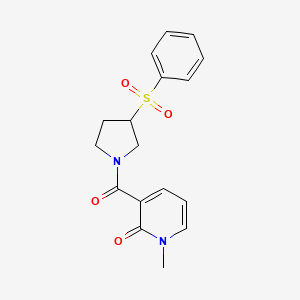
1-甲基-3-(3-(苯磺酰基)吡咯烷-1-羰基)吡啶-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as MPSP and is synthesized using a specific method that involves several steps.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, also known as 3-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-1-methylpyridin-2-one:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders. Researchers are exploring its efficacy and safety profiles in preclinical and clinical trials .
Catalysis in Organic Synthesis
The compound is used as a catalyst in organic synthesis, facilitating various chemical reactions. Its ability to stabilize transition states and intermediates makes it valuable in the synthesis of complex organic molecules. This application is crucial in the production of pharmaceuticals, agrochemicals, and fine chemicals .
Material Science
In material science, this compound is being investigated for its potential to create novel materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties. This research is paving the way for advanced materials used in electronics, coatings, and nanotechnology .
Biochemical Research
The compound is utilized in biochemical research to study enzyme mechanisms and protein interactions. Its ability to bind to specific proteins and enzymes makes it a useful tool for elucidating biochemical pathways and identifying potential therapeutic targets. This application is essential for understanding disease mechanisms and developing targeted therapies .
Environmental Chemistry
Researchers are exploring the use of this compound in environmental chemistry, particularly in the detection and removal of pollutants. Its chemical properties allow it to interact with various environmental contaminants, making it a potential candidate for environmental remediation technologies. This application is critical for addressing pollution and promoting sustainability .
Analytical Chemistry
In analytical chemistry, the compound is used as a reagent for detecting and quantifying specific substances. Its high sensitivity and selectivity make it suitable for various analytical techniques, including chromatography and spectroscopy. This application is vital for quality control in pharmaceuticals, food safety, and environmental monitoring .
Medicinal Chemistry
The compound’s structure-activity relationship (SAR) studies are crucial in medicinal chemistry. Researchers are modifying its structure to enhance its pharmacological properties and reduce potential side effects. This research is essential for optimizing drug candidates and developing more effective and safer medications .
Chemical Biology
In chemical biology, this compound is used to probe biological systems and understand cellular processes. Its ability to modulate biological pathways makes it a valuable tool for studying cell signaling, gene expression, and metabolic pathways. This application is fundamental for advancing our knowledge of biology and developing new therapeutic strategies .
作用机制
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been known to induce a variety of effects at the molecular and cellular levels .
属性
IUPAC Name |
3-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-18-10-5-8-15(16(18)20)17(21)19-11-9-14(12-19)24(22,23)13-6-3-2-4-7-13/h2-8,10,14H,9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDCMBQHQSQNPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


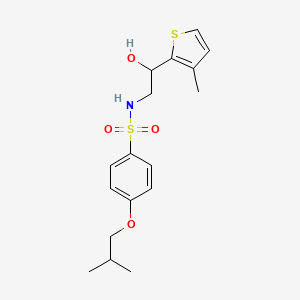
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2395364.png)
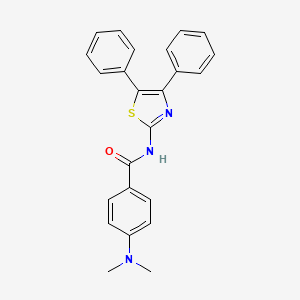
![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2395366.png)

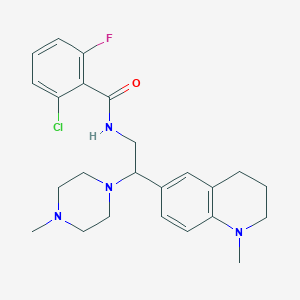
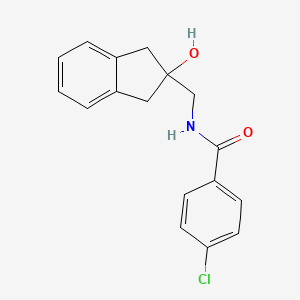
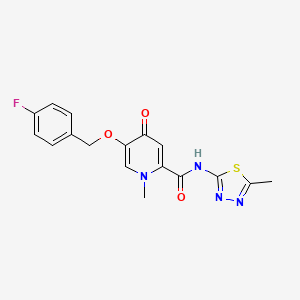
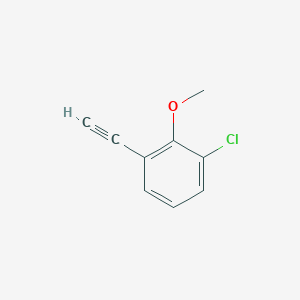
![3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2395376.png)


